![molecular formula C13H15NO3S B12567909 3(2H)-Pyridinone, 1,6-dihydro-4-methyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 479416-26-7](/img/structure/B12567909.png)
3(2H)-Pyridinone, 1,6-dihydro-4-methyl-1-[(4-methylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Pyridinone, 1,6-dihydro-4-methyl-1-[(4-methylphenyl)sulfonyl]- is a heterocyclic compound that features a pyridinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridinone, 1,6-dihydro-4-methyl-1-[(4-methylphenyl)sulfonyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with a suitable pyridinone precursor under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridinone, 1,6-dihydro-4-methyl-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Triethylamine or pyridine as a base in an organic solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
3(2H)-Pyridinone, 1,6-dihydro-4-methyl-1-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridinone, 1,6-dihydro-4-methyl-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive activities.
Pyrazolo[3,4-b]pyridines: Notable for their biomedical applications, including anticancer and anti-inflammatory properties.
Imidazole derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
3(2H)-Pyridinone, 1,6-dihydro-4-methyl-1-[(4-methylphenyl)sulfonyl]- stands out due to its unique combination of a pyridinone core and a sulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and chemical processes.
Properties
CAS No. |
479416-26-7 |
|---|---|
Molecular Formula |
C13H15NO3S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
4-methyl-1-(4-methylphenyl)sulfonyl-2,6-dihydropyridin-3-one |
InChI |
InChI=1S/C13H15NO3S/c1-10-3-5-12(6-4-10)18(16,17)14-8-7-11(2)13(15)9-14/h3-7H,8-9H2,1-2H3 |
InChI Key |
DXECVHBSDRZOJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCN(CC1=O)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


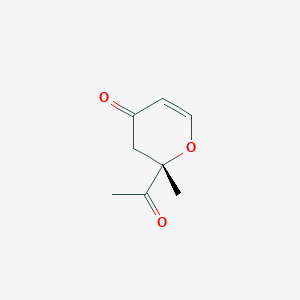
![N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide](/img/structure/B12567851.png)
![N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine](/img/structure/B12567856.png)
![3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B12567857.png)

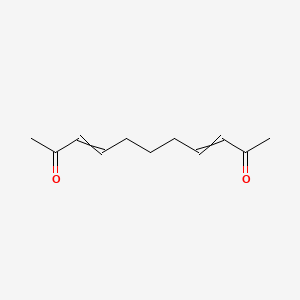
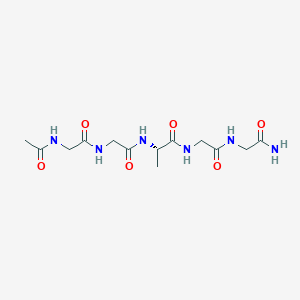
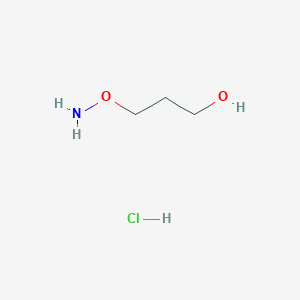
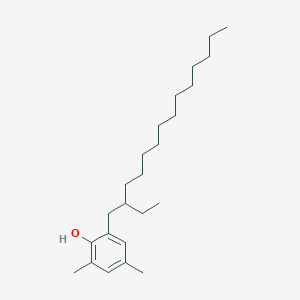
![2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12567881.png)
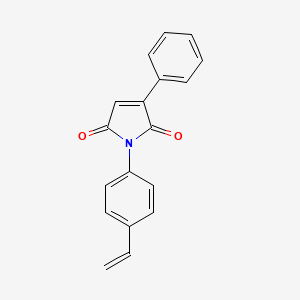
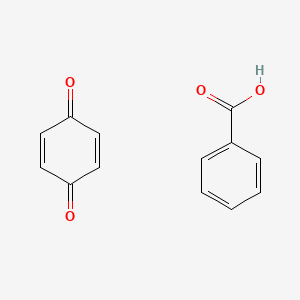
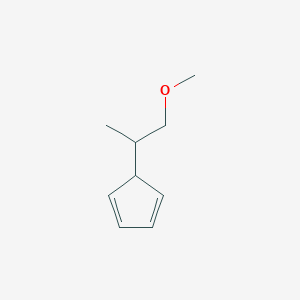
![N-[1-(Octadecyloxy)-4-(2H-tetrazol-5-yl)butan-2-yl]acetamide](/img/structure/B12567918.png)
